Desmethyl Ranolazine-d5

Vue d'ensemble

Description

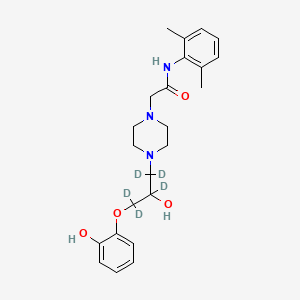

Desmethyl Ranolazine-d5 is a deuterated derivative of Desmethyl Ranolazine, a metabolite of Ranolazine. Ranolazine is an anti-anginal medication used to treat chronic angina. The molecular formula of this compound is C23H26D5N3O4, and its molecular weight is 418.54 g/mol . This compound is primarily used in scientific research, particularly in the field of proteomics.

Mécanisme D'action

Target of Action

Desmethyl Ranolazine-d5, a derivative of Ranolazine, primarily targets the cardiac late sodium current (INa) in heart muscle cells . This current plays a significant role in the electrolyte balance within the myocardium .

Mode of Action

this compound interacts with its target by inhibiting the late phase of the inward sodium current (INa) in heart muscle cells . This inhibition leads to a reduction in intracellular calcium levels , which can relieve symptoms of certain cardiovascular conditions .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the sodium-calcium exchange process in the myocardium . By inhibiting the late phase of the inward sodium current (INa), this compound reduces intracellular calcium overload . This modulation of metabolism during myocardial ischemia activates pyruvate dehydrogenase activity to promote glucose oxidation .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of intracellular calcium overload in heart muscle cells . This can lead to relief from symptoms of certain cardiovascular conditions . In addition, it has been suggested that this compound may have anti-ischemic effects, improving myocardial perfusion .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It is known that various environmental factors can influence gene expression and subsequent health outcomes

Analyse Biochimique

Biochemical Properties

Desmethyl Ranolazine-d5 interacts with various enzymes and proteins in biochemical reactions . It is extensively metabolized by cytochrome P450 (CYP) 3A enzymes and, to a lesser extent, by CYP2D6 . Only about 5% of this compound is excreted renally unchanged .

Cellular Effects

Its parent compound, Ranolazine, has been shown to inhibit late sodium current, thus minimizing calcium overload in ischemic cardiomyocytes . This suggests that this compound may have similar effects on cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Ranolazine, the parent compound, is known to inhibit late sodium current, reducing calcium overload in ischemic cardiomyocytes . This suggests that this compound may exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Ranolazine, the parent compound, has been shown to have effects on the ECG of mice with myocardial ischemia induced by isoprenaline

Dosage Effects in Animal Models

Studies on Ranolazine, the parent compound, have shown its effects on myocardial ischemia in animal models

Metabolic Pathways

This compound is involved in metabolic pathways mediated by cytochrome P450 (CYP) 3A enzymes and, to a lesser extent, by CYP2D6 . It may interact with these enzymes and potentially affect metabolic flux or metabolite levels .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Desmethyl Ranolazine-d5 involves the deuteration of Desmethyl Ranolazine. Deuteration is the process of replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This is typically achieved through catalytic hydrogenation in the presence of deuterium gas. The reaction conditions often include a palladium or platinum catalyst under high pressure and temperature to facilitate the exchange of hydrogen with deuterium .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. The purity and yield of the product are critical, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve the desired quality .

Analyse Des Réactions Chimiques

Types of Reactions

Desmethyl Ranolazine-d5 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Bromine in the presence of a catalyst such as iron(III) bromide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols. Substitution reactions can produce a variety of halogenated derivatives .

Applications De Recherche Scientifique

Desmethyl Ranolazine-d5 has a wide range of scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for the quantification of Ranolazine and its metabolites.

Biology: Employed in studies investigating the metabolic pathways of Ranolazine.

Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the behavior of Ranolazine in the body.

Industry: Applied in the development of new pharmaceuticals and in the quality control of existing medications.

Comparaison Avec Des Composés Similaires

Similar Compounds

Ranolazine: The parent compound, used for treating chronic angina.

Desmethyl Ranolazine: The non-deuterated metabolite of Ranolazine.

Deuterated Ranolazine: Another deuterated derivative of Ranolazine.

Uniqueness

Desmethyl Ranolazine-d5 is unique due to its deuterium content, which provides several advantages in research applications. Deuterium-labeled compounds are often used in mass spectrometry as internal standards because they exhibit similar chemical properties to their non-deuterated counterparts but can be easily distinguished based on their mass. This makes this compound particularly valuable in pharmacokinetic studies and in the development of new analytical methods .

Activité Biologique

Desmethyl ranolazine-d5 is a deuterated derivative of desmethyl ranolazine, an active metabolite of the antianginal drug ranolazine. This compound has garnered interest due to its potential therapeutic effects, particularly in cardiovascular conditions and its role in modulating ion channels. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant research findings.

This compound primarily functions as an inhibitor of late sodium currents in cardiac myocytes. This inhibition helps to reduce intracellular calcium overload during ischemic events, thereby alleviating angina symptoms. The mechanism can be summarized as follows:

- Inhibition of Sodium Channels : this compound affects sodium channels (NaV 1.7 and NaV 1.8), which are involved in action potential propagation in cardiac tissues.

- Calcium Overload Prevention : By modulating sodium influx, it indirectly prevents calcium overload that can lead to myocardial ischemia .

- Antiarrhythmic Properties : The compound also exhibits antiarrhythmic effects by inhibiting both late sodium and potassium currents, which may help stabilize cardiac rhythm .

Pharmacological Profile

The pharmacological profile of this compound includes its efficacy in treating various cardiovascular conditions. Notable findings from recent studies include:

- Efficacy in Angina : In clinical trials, ranolazine has been shown to significantly reduce the frequency of angina episodes and improve exercise tolerance in patients with chronic angina. This compound is expected to exhibit similar efficacy due to its role as a metabolite .

- Quality of Life Improvement : Patients receiving treatment with ranolazine reported improved quality of life metrics, including reduced symptoms of angina and better overall health status .

Table 1: Summary of Clinical Studies Involving Ranolazine and Its Metabolites

Case Study Example

A retrospective study involving 53 patients with angina but no obstructive coronary artery disease demonstrated that those treated with ranolazine experienced significant improvements in anginal symptoms and quality of life compared to standard care. The study highlighted that while both groups showed improvements, the ranolazine group had lower baseline scores on quality-of-life assessments .

Propriétés

IUPAC Name |

N-(2,6-dimethylphenyl)-2-[4-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(2-hydroxyphenoxy)propyl]piperazin-1-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O4/c1-17-6-5-7-18(2)23(17)24-22(29)15-26-12-10-25(11-13-26)14-19(27)16-30-21-9-4-3-8-20(21)28/h3-9,19,27-28H,10-16H2,1-2H3,(H,24,29)/i14D2,16D2,19D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQTKNELUBGGUKI-HLKXKAATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC=C1O)O)N2CCN(CC2)CC(=O)NC3=C(C=CC=C3C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747555 | |

| Record name | N-(2,6-Dimethylphenyl)-2-{4-[2-hydroxy-3-(2-hydroxyphenoxy)(~2~H_5_)propyl]piperazin-1-yl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1329834-18-5 | |

| Record name | N-(2,6-Dimethylphenyl)-2-{4-[2-hydroxy-3-(2-hydroxyphenoxy)(~2~H_5_)propyl]piperazin-1-yl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.